molecular formula C6H3N4NaO2 B1440276 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1209736-28-6

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B1440276
CAS No.: 1209736-28-6
M. Wt: 186.1 g/mol
InChI Key: FNNFZIZGMJEDEU-UHFFFAOYSA-M
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Description

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities .

Biological Activity

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the triazolopyrimidine class of compounds. The synthesis typically involves multi-step reactions starting from simpler precursors, often employing methods such as microwave-assisted synthesis or conventional heating. The molecular structure is characterized by a triazole ring fused to a pyrimidine moiety, which is crucial for its biological activity.

1. Calcium Channel Blocking Activity

Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit calcium channel blocking activity. In a study evaluating various synthesized compounds, this compound showed dose-dependent inhibition of KCl-induced contractions in isolated smooth muscle tissues. The highest observed inhibition was comparable to that of nifedipine, a well-known calcium channel blocker .

CompoundConcentration (M)Inhibition (%)
This compound6×1056\times 10^{-5}100
Nifedipine6×1056\times 10^{-5}100

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicated that it significantly inhibits COX-2 enzyme activity in vitro, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests potential utility in treating inflammatory conditions .

CompoundIC50 (μmol)
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

3. Neuroprotective Activity

Recent investigations have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using human microglial cells showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the triazole and pyrimidine rings. For example:

  • Electron-donating groups on the pyrimidine enhance anti-inflammatory activity.
  • Hydrophobic substitutions improve binding affinity to target proteins involved in inflammatory pathways.

Case Study 1: Anti-cancer Activity

In a study focused on cancer therapeutics, sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme implicated in DNA repair mechanisms in cancer cells. Certain derivatives exhibited significant TDP2 inhibition with IC50 values below 50 μM and showed promising cell permeability without notable cytotoxicity .

Case Study 2: Influenza Virus Inhibition

Another notable application is its role in antiviral activity against the influenza virus. Compounds derived from sodium [1,2,4]triazolo[1,5-a]pyrimidine were found to disrupt essential protein-protein interactions necessary for viral replication. Molecular docking studies provided insights into the binding mechanisms within viral proteins .

Properties

IUPAC Name

sodium;[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-2-7-6-8-3-9-10(4)6;/h1-3H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNFZIZGMJEDEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 2
Sodium [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
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Reactant of Route 6
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